Increased Lipophilicity Over Des-Methyl Analog
The target compound exhibits a computed XLogP3 of 0.8, representing a 0.5 log unit increase over the des-methyl analog 4-(1-methyl-1H-pyrazol-4-yl)piperidine (XLogP3 = 0.3) [1]. In comparison, the regioisomeric 2-(1-methyl-1H-pyrazol-4-yl)piperidine has an intermediate XLogP3 of 0.5 [2]. This increased lipophilicity, driven by the 2-methyl group on the piperidine ring, positions the compound closer to the optimal LogP range (1–3) for passive membrane diffusion and blood-brain barrier penetration, without excessively elevating molecular weight.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 4-(1-methyl-1H-pyrazol-4-yl)piperidine: XLogP3 = 0.3; 2-(1-methyl-1H-pyrazol-4-yl)piperidine: XLogP3 = 0.5 |
| Quantified Difference | +0.5 log units vs. des-methyl analog; +0.3 log units vs. 2-regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release) |
Why This Matters
A 0.5 log unit increase in XLogP3 can translate to a measurable improvement in predicted passive permeability, making this compound a preferred scaffold for CNS-targeted libraries where moderate lipophilicity is required.
- [1] PubChem Compound Summary for CID 116171567 (target) and CID 50988986 (comparator). XLogP3 values retrieved from PubChem Computed Properties section. View Source
- [2] PubChem Compound Summary for CID 63085164; 2-(1-methyl-1H-pyrazol-4-yl)piperidine. XLogP3 value retrieved from PubChem Computed Properties section. View Source
